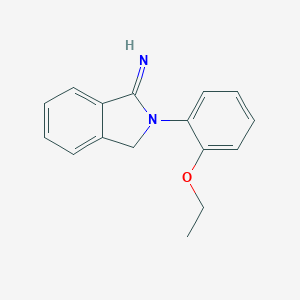
4,4',5,5'-tetraphenyl-2,2'-bis(1,3-thiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,5,5’-Tetraphenyl-2,2’-bithiazole is an organic compound characterized by its bithiazole core substituted with four phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,5,5’-tetraphenyl-2,2’-bithiazole typically involves the reaction of dithio-oxamide with benzyl bromide. The reaction is carried out in a solvent such as chloroform, followed by recrystallization from a benzene-acetonitrile mixture to obtain pure crystals . The reaction conditions include:
Temperature: Room temperature for recrystallization.
Yield: Approximately 70%.
Purification: Recrystallization from benzene-acetonitrile solvent.
Industrial Production Methods: While specific industrial production methods for 4,4’,5,5’-tetraphenyl-2,2’-bithiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial solvents and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4,4’,5,5’-Tetraphenyl-2,2’-bithiazole can undergo various chemical reactions, including:
Oxidation: The bithiazole core can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bithiazole ring into more reduced forms, potentially altering its electronic properties.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bithiazole derivatives.
Substitution: Functionalized bithiazole compounds with various substituents on the phenyl rings.
Scientific Research Applications
4,4’,5,5’-Tetraphenyl-2,2’-bithiazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4,4’,5,5’-tetraphenyl-2,2’-bithiazole involves its interaction with molecular targets through its bithiazole core and phenyl substituents. The compound can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence its electronic properties and make it suitable for various applications in materials science and biology.
Comparison with Similar Compounds
2,2’-Bithiazole: Lacks the phenyl substituents, resulting in different electronic properties.
4,4’-Dimethyl-2,2’-bithiazole: Substituted with methyl groups instead of phenyl groups, affecting its steric and electronic characteristics.
4,4’,5,5’-Tetramethyl-2,2’-bithiazole: Similar core structure but with methyl groups, leading to different reactivity and applications.
Uniqueness: 4,4’,5,5’-Tetraphenyl-2,2’-bithiazole is unique due to its combination of a bithiazole core with four phenyl groups, which enhances its stability, electronic properties, and potential for functionalization. This makes it particularly valuable in the development of advanced materials and in scientific research.
Properties
Molecular Formula |
C30H20N2S2 |
|---|---|
Molecular Weight |
472.6g/mol |
IUPAC Name |
2-(4,5-diphenyl-1,3-thiazol-2-yl)-4,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C30H20N2S2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23)33-29(31-25)30-32-26(22-15-7-2-8-16-22)28(34-30)24-19-11-4-12-20-24/h1-20H |
InChI Key |
MUTTZXSSLLTSMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-hydroxy-4-(4-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B385719.png)
![5-(4-bromophenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385720.png)
![6-(2-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B385721.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N'-{3-nitrobenzylidene}acrylohydrazide](/img/structure/B385722.png)
![N-(2-methoxyphenyl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B385723.png)

![phthalaldehyde 1-[(4-(3-hydroxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazone]](/img/structure/B385728.png)
![2-Methoxybenzaldehyde [4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B385732.png)
![[5-[(5-Bromo-2-pyridinyl)imino]-2-(4-fluorophenyl)-4-hydroxy-2,5-dihydro-3-furanyl]{4-nitrophenyl}methanone](/img/structure/B385737.png)
![3-(2-fluorophenyl)-2,6-dihydro-1H-[1,2,4]triazolo[1,5-c]triazol-5-amine](/img/structure/B385738.png)
![2-[(4-Ethoxyphenyl)hydrazono]malononitrile](/img/structure/B385739.png)
![4-[(5-amino-4-(4-morpholinyl)-2-oxo-1,3-thiazol-3(2H)-yl)amino]benzenesulfonamide](/img/structure/B385740.png)
